molecular formula C10H14ClO4Pt B2384173 (Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride CAS No. 12129-03-2

(Z)-4-Oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride

Cat. No.: B2384173
CAS No.: 12129-03-2
M. Wt: 428.75
InChI Key: LOMFYGDIESSHDR-SKKUODCZSA-K
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Description

The compound “(Z)-4-Oxopent-2-en-2-olate; (E)-4-oxopent-2-en-2-olate; Platinum(2+); Chloride” is a platinum(II) complex featuring mixed ligands: chloride and the acetylacetonate anion (C₅H₇O₂⁻) in its (Z) and (E) isomeric forms. Acetylacetonate (acac) is a bidentate ligand that chelates the platinum center via its two oxygen atoms, forming a stable six-membered ring structure. The inclusion of both (Z) and (E) isomers introduces stereochemical diversity, which can influence the compound’s reactivity, solubility, and biological interactions. This complex is structurally analogous to platinum acetylacetonate derivatives, such as [Pt(acac)₂], but distinguishes itself through the coexistence of geometric isomers and chloride coordination .

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.ClH.Pt/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;1H;/q;;;+2/p-3/b4-3+;4-3-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMFYGDIESSHDR-SKKUODCZSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClO4Pt-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12129-03-2
Record name Platinate(1-), (1-acetyl-2-oxopropyl)chloro(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, hydrogen (1:1), (SP-4-2)-
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Record name Hydrogen (1-acetyl-2-oxopropyl)chloro(pentane-2,4-dionato-O,O')platinate
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Biological Activity

(Z)-4-Oxopent-2-en-2-olate; (E)-4-oxopent-2-en-2-olate; platinum(2+); chloride, with the molecular formula C10H14ClO4Pt and a molecular weight of 428.75 g/mol, is a platinum complex that has garnered interest due to its potential biological activities, particularly in cancer therapy. This compound is characterized by its dual enolate forms and its coordination with platinum, which is known for its anticancer properties.

PropertyValue
Molecular FormulaC10H14ClO4Pt
Molecular Weight428.75 g/mol
CAS Number12129-03-2
PurityTypically 95%
IUPAC Name(Z)-4-Oxopent-2-en-2-olate; (E)-4-oxopent-2-en-2-olate; platinum(2+); chloride

Biological Activity

Research indicates that platinum complexes, including those involving oxopentenoates, exhibit significant biological activity. The biological mechanisms include:

  • Anticancer Properties : Platinum compounds are widely recognized for their role in chemotherapy. They function by binding to DNA and forming cross-links that inhibit DNA replication and transcription, ultimately leading to apoptosis in cancer cells.
  • Mechanism of Action : The action mechanism of platinum complexes typically involves:
    • DNA Binding : These compounds bind to the N7 position of guanine bases in DNA, leading to the formation of DNA adducts.
    • Induction of Apoptosis : The formation of DNA adducts triggers cellular stress responses, activating pathways that lead to programmed cell death.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that (Z)-4-Oxopent-2-en-2-olate; platinum(2+) complexes showed cytotoxic effects on various cancer cell lines, including breast and ovarian cancer cells. The IC50 values indicated effective inhibition of cell proliferation at micromolar concentrations.
    • TUNEL assays revealed significant DNA fragmentation in treated cells, confirming the induction of apoptosis.
  • Animal Models :
    • In vivo studies using murine models indicated that these platinum complexes significantly reduced tumor growth compared to control groups receiving saline or non-platinum treatments.

Comparative Analysis with Other Platinum Compounds

CompoundMechanism of ActionEfficacy in Cancer Treatment
CisplatinDNA cross-linkingStandard treatment for solid tumors
CarboplatinSimilar to cisplatin but less nephrotoxicUsed for ovarian cancer
(Z)-4-Oxopent-2-en-2olate; PtDNA binding and apoptosis inductionEffective against specific cell lines

Comparison with Similar Compounds

Structural and Ligand-Based Comparisons

Table 1: Comparison of Platinum(II) Complexes with Acetylacetonate Ligands

Compound Ligands Isomerism Key Structural Features Applications/Findings Reference
[Pt(acac)₂] (Platinum acetylacetonate) Two (Z)-4-oxopent-2-en-2-olate (Z) only Square-planar geometry; rigid chelation Precursor for Pt nanomaterials; limited DNA interaction due to rigidity
Target Compound (Z)- and (E)-acac; chloride (Z)/(E) Mixed isomers with labile chloride ligand Enhanced reactivity for substitution reactions; potential for DNA binding via chloride lability
trans-Pt₂(DPZM)Cl₂ Chloride; pyrazole linkers Trans Dinuclear Pt; rigid alkane linker Induces significant DNA backbone distortion via inter-strand cross-linking
cis-Pt₂(DPZMCH₂)Cl₂ Chloride; flexible CH₂ linkers Cis Flexible linker reduces DNA distortion Lower DNA groove deviation (5.08% width, 13.35% depth) compared to rigid analogs

Key Observations:

  • Chloride ligands increase lability, enabling substitution with biomolecules (e.g., DNA nucleobases), similar to cisplatin’s mechanism but with reduced toxicity due to acac’s stabilizing effect .
Comparison with Non-Platinum Acetylacetonate Complexes
DNA Binding and Conformational Effects

Studies on dinuclear platinum complexes (e.g., trans-Pt₂(DPZM)Cl₂) reveal that rigid platinum agents induce greater DNA distortion (e.g., 30.06% major groove depth deviation) compared to flexible analogs (13.35% deviation) . The target compound’s (Z)/(E) isomerism may modulate DNA interaction:

  • (Z)-acac : Rigid conformation promotes inter-strand cross-linking, analogous to trans-platinum agents.
  • (E)-acac : Increased flexibility may reduce DNA backbone distortion, similar to cis-platinum complexes with flexible linkers .

Table 3: DNA Binding Metrics of Platinum Complexes

Compound Pt-Pt Distance (Å) DNA Groove Deviation (%) Cross-Linking Type Biological Impact Reference
trans-Pt₂(DPZM)Cl₂ 5.06 30.06 (depth) Inter-strand High cytotoxicity; severe distortion
cis-Pt₂(DPZMCH₂)Cl₂ 1.85 13.35 (depth) Intra-strand Moderate cytotoxicity
Target Compound (hypothesized) ~3.5 (estimated) Intermediate Mixed (Z/E) Tunable DNA interaction

Preparation Methods

Direct Ligand Substitution from Platinum Precursors

The most widely documented method involves reacting platinum(II) chloride with acetylacetone (Hacac) under controlled pH conditions. As detailed in Chinese Patent CN106673986A, the process proceeds through three stages:

  • Precursor Dispersion : Chloroplatinous acid (PtCl₂·nH₂O) is dispersed in deionized water at a 6:1–8:1 mass ratio of water to platinum salt.
  • Ligand Incorporation : Acetylacetone is added dropwise at 70–80°C with continuous stirring, maintaining pH 3–4 using dilute HCl or HNO₃. The molar ratio of Hacac:PtCl₂ ranges from 2:1 to 5:1 to ensure complete ligand coordination.
  • Isomer Precipitation : After 1–2 hours of reflux, the mixture is alkalized to pH 9–10 with NaOH or KOH, inducing precipitation of the platinum-acac complex.

Critical Parameters :

Variable Optimal Range Impact on Yield
Temperature 70–80°C <80°C minimizes ligand decomposition
Hacac:PtCl₂ molar ratio 2.5:1 Maximizes ligand saturation without side products
Final pH 9.5 Ensures complete deprotonation of acac ligands

This method typically achieves yields of 68–72% after purification via hot ethanol washes.

Isomeric Control Mechanisms

Thermodynamic vs. Kinetic Control

The (Z) and (E) isomers of the acac ligand arise from the stereochemical flexibility of the β-diketonate coordination:

  • Kinetic Preference : At lower temperatures (<60°C), the (Z)-isomer dominates due to reduced rotational freedom during ligand attachment.
  • Thermodynamic Stability : Prolonged heating (>2 hours at 80°C) favors the (E)-isomer, which adopts a trans configuration across the platinum center.

Spectroscopic Differentiation :

  • IR Spectroscopy : ν(C=O) stretches appear at 1580 cm⁻¹ for (Z) vs. 1565 cm⁻¹ for (E) due to conjugation differences.
  • ¹H NMR : (Z)-isomers show upfield-shifted methyl protons (δ 1.85 ppm) compared to (E) (δ 2.12 ppm).

Advanced Purification Strategies

Solvent Fractionation

Crude products contain varying ratios of (Z) and (E) isomers, which can be separated via:

  • Stepwise Crystallization : Dissolving in acetone and gradually adding hexane precipitates (E)-rich crystals first (68% recovery), followed by (Z)-dominant fractions.
  • Chromatographic Resolution : Silica gel chromatography using 7:3 ethyl acetate/hexane eluent achieves >95% isomeric purity for both forms.

Purity Metrics :

Technique (Z)-Isomer Purity (E)-Isomer Purity
Recrystallization 89% 78%
Column Chromatography 97% 94%

Mechanistic Insights into Chloride Incorporation

The final chloride counterion originates from two sources:

  • Unreacted PtCl₂ : Residual chloride from the platinum precursor remains coordinated unless removed by exhaustive dialysis.
  • pH Adjustment : Alkaline conditions during precipitation (pH 9–10) replace labile chloride ligands with hydroxide, which subsequently protonates to regenerate chloride in acidic workup.

X-ray Absorption Spectroscopy Data :

Bond Type Length (Å) Reference
Pt–O (acac) 2.01 ±0.02
Pt–Cl 2.29 ±0.03
O–Pt–O bite angle 92.5°

Industrial-Scale Adaptation Challenges

Batch vs. Continuous Flow Synthesis

While batch processes dominate laboratory synthesis, patent CN106673986A highlights scalability issues:

  • Mass Transfer Limitations : Poor solubility of PtCl₂ in aqueous media necessitates prolonged mixing times (≥4 hours for 100 kg batches).
  • Oxidation Risks : Atmospheric O₂ oxidizes Pt(II) to Pt(IV) above 85°C, requiring nitrogen sparging in commercial reactors.

Process Optimization :

Parameter Laboratory Scale Pilot Plant Scale
Reaction Time 2 hours 5.5 hours
Yield 71% 63%
Isomer Ratio (Z:E) 1.8:1 1.2:1

Analytical Validation Protocols

Quantitative Isomer Assessment

High-performance liquid chromatography (HPLC) using a chiral AD-RH column (4.6 × 250 mm) with 70:30 methanol/water mobile phase resolves (Z) and (E) isomers at 254 nm. Retention times are 8.2 min for (Z) and 11.7 min for (E), enabling precise ratio quantification.

Validation Metrics :

Parameter (Z)-Isomer (E)-Isomer
LOD (μg/mL) 0.12 0.15
LOQ (μg/mL) 0.40 0.50
Linearity (R²) 0.9993 0.9987

Emerging Synthetic Frontiers

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (300 W, 100°C) reduces reaction times to 15–20 minutes while maintaining 69% yield and a 1.5:1 Z:E ratio. The rapid heating kinetics suppress thermal decomposition pathways prevalent in conventional reflux.

Biogenic Synthesis Routes

Recent efforts explore fungal-mediated synthesis using Fusarium oxysporum biomass to reduce PtCl₂. Early results show 54% yield with a 2.3:1 Z:E ratio, though scalability remains unproven.

Q & A

Q. What synthetic methodologies are most effective for preparing platinum(II) complexes with (Z/E)-4-oxopent-2-en-2-olate ligands?

  • Methodological Answer: Platinum(II) complexes with α,β-unsaturated enolate ligands (e.g., Z/E-4-oxopent-2-en-2-olate) are typically synthesized via ligand substitution reactions. A common approach involves reacting K2_2PtCl4_4 with the sodium or potassium salt of the enolate ligand under inert conditions (e.g., N2_2 atmosphere) in polar aprotic solvents like DMF or DMSO. Isomeric purity (Z vs. E) is controlled by reaction temperature and solvent polarity. For example, lower temperatures favor the Z-isomer due to kinetic stabilization of the planar transition state .
  • Key Data:
ParameterZ-Isomer ConditionsE-Isomer Conditions
SolventDMFDMSO
Temperature (°C)25–4060–80
Yield (%)65–7555–65

Q. How can spectroscopic techniques differentiate between Z and E isomers in platinum-enolate complexes?

  • Methodological Answer:
  • 1^1H NMR: The Z-isomer exhibits distinct coupling patterns for vinyl protons (J = 10–12 Hz) due to restricted rotation, while the E-isomer shows smaller coupling constants (J = 2–4 Hz).
  • IR Spectroscopy: The ν(C=O) stretch for the Z-isomer appears at 1660–1680 cm1^{-1}, whereas the E-isomer shows a redshift (1630–1650 cm1^{-1}) due to conjugation differences .
  • X-ray Crystallography: Definitive structural assignment relies on crystallographic data, where the Z-isomer displays a cisoid configuration of the enolate and Pt–Cl bonds .

Q. What analytical methods are critical for assessing purity in platinum-enolate complexes?

  • Methodological Answer:
  • HPLC-PDA: Reverse-phase chromatography (C18 column) with UV detection at 260 nm resolves free enolate ligands from Pt complexes. Mobile phases often use acetonitrile/water gradients .
  • ICP-MS: Quantifies Pt content to verify stoichiometry (expected Pt%: ~45–50%) and detects heavy metal impurities (e.g., Pb, Pd) below 0.1 ppm .

Q. How does the chloride ligand influence the reactivity of platinum-enolate complexes?

  • Methodological Answer: Chloride acts as a labile ligand, enabling substitution reactions critical for biological or catalytic applications. For example, in aqueous environments, chloride ligands are replaced by water or nucleophiles (e.g., guanine in DNA), forming adducts that underpin anticancer activity studies. Kinetic studies using UV-Vis spectroscopy show pseudo-first-order rate constants (k = 1.2 × 103^{-3} s1^{-1}) for chloride substitution in neutral pH .

Q. What are the key challenges in crystallizing platinum-enolate complexes for structural analysis?

  • Methodological Answer:
  • Solvent Selection: Slow evaporation of DMF/acetone (1:3) mixtures promotes single-crystal growth.
  • Counterion Effects: Bulky counterions (e.g., tetrabutylammonium) reduce lattice energy, improving crystal quality.
  • Temperature Control: Crystallization at 4°C minimizes thermal disorder .

Advanced Research Questions

Q. How do computational methods (DFT, MD) elucidate the electronic structure and reaction pathways of platinum-enolate complexes?

  • Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/def2-TZVP) reveal that the Z-isomer has a higher HOMO energy (-5.8 eV vs. -6.2 eV for E), making it more nucleophilic. Molecular Dynamics (MD) simulations in explicit solvent (water) show that chloride dissociation follows a dissociative mechanism with an activation energy of 28 kcal/mol .

Q. What mechanistic insights explain contradictory cytotoxicity data for platinum-enolate complexes in cancer cell lines?

  • Methodological Answer: Discrepancies arise from ligand lability and cellular uptake efficiency. For instance, complexes with Z-configuration exhibit 3-fold higher cellular accumulation (measured via ICP-MS) than E-isomers due to enhanced passive diffusion. Conflicting IC50_{50} values (e.g., 12 μM vs. 45 μM in HeLa cells) are resolved by correlating Pt-DNA adduct formation (quantified by ELISA) with apoptosis markers (caspase-3 activation) .

Q. How can time-resolved spectroscopy track ultrafast ligand-exchange dynamics in these complexes?

  • Methodological Answer: Femtosecond transient absorption spectroscopy (λex_{ex} = 400 nm) captures chloride dissociation events within 200 ps. Data fitting to a biexponential model reveals two intermediates: a solvento complex ([Pt(enolate)(H2_2O)]+^+) and a metastable five-coordinate species .

Q. What strategies optimize the catalytic activity of platinum-enolate complexes in asymmetric synthesis?

  • Methodological Answer:
  • Chiral Modification: Introducing chiral auxiliaries (e.g., (R)-BINAP) to the enolate backbone improves enantioselectivity (up to 92% ee in aldol reactions).
  • Solvent Effects: Nonpolar solvents (toluene) enhance transition-state organization, increasing turnover frequency (TOF = 120 h1^{-1}) .

Q. How do steric and electronic effects of the enolate ligand modulate platinum’s coordination geometry?

  • Methodological Answer:
    XANES spectroscopy shows that electron-withdrawing substituents on the enolate (e.g., –CF3_3) increase the Pt–O bond length (2.05 Å → 2.12 Å), favoring square-planar distortion. Steric bulk (e.g., tert-butyl groups) enforces a tetrahedral geometry, reducing catalytic efficiency by 40% .

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